Gallium trinitrate hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

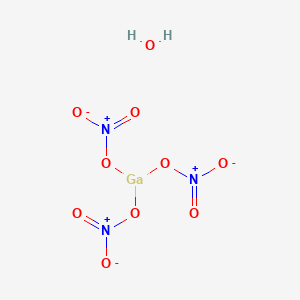

Gallium trinitrate hydrate, also known as gallium(III) nitrate hydrate, is a chemical compound with the formula Ga(NO₃)₃·xH₂O. It is a hydrate form of gallium nitrate, where “x” represents the number of water molecules associated with each formula unit. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

作用机制

Target of Action

Gallium trinitrate hydrate primarily targets the bone, where it exhibits antiresorptive and hypocalcemic effects . This compound is a nitrate salt of the gallium cation, a heavy metal that has been used as a diagnostic agent .

Mode of Action

The mode of action of this compound involves inhibiting calcium resorption from bone, possibly blocking osteoclast activity and reducing increased bone turnover . Preclinical studies have shown that gallium dose-dependently accumulates in areas of high bone turnover, where it is incorporated into hydroxyapatite . This makes the bone less susceptible to dissolution and osteoclast-mediated resorption .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to bone metabolism. By inhibiting calcium resorption, this compound disrupts the normal cycle of bone remodeling, leading to a decrease in bone turnover . This can have downstream effects on the homeostasis of calcium and phosphate in the body.

Pharmacokinetics

It is known that gallium, the active component of this compound, can accumulate in areas of high bone turnover This suggests that the compound may have a high degree of bioavailability in these areas

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in bone metabolism. By inhibiting calcium resorption, this compound can reduce bone turnover and potentially alter the structure and strength of the bone . Importantly, no cytotoxic effects were observed on bone cells in drug-treated animals .

生化分析

Biochemical Properties

Gallium Trinitrate Hydrate has been reported to possess antiresorptive and hypocalcemic effects on bone . It has also been used as a precursor for the preparation of nanoporous TiO2-Ga2O3 binary metal oxide films and powders by the sol-gel method .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It has been used to treat symptomatic hypercalcemia secondary to cancer . It acts by inhibiting calcium resorption from bone, possibly blocking osteoclast activity and reducing increased bone turnover .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been reported to inhibit replicative DNA synthesis, with the major gallium-specific target probably being ribonucleotide reductase . Gallium also competes with magnesium in DNA binding, as its DNA affinity is 100 times higher than that of magnesium .

Temporal Effects in Laboratory Settings

It is known that Gallium dose-dependently accumulates in areas of high bone turnover, where it is incorporated into hydroxyapatite, making it less susceptible to dissolution and osteoclast-mediated resorption .

Metabolic Pathways

It is known that Gallium atoms are bound to the phosphates of DNA at low gallium concentrations, forming a stable complex .

Transport and Distribution

It is known that Gallium is mostly found within the cell as a salt in lysosomes .

准备方法

Synthetic Routes and Reaction Conditions: Gallium trinitrate hydrate can be synthesized by dissolving gallium metal in nitric acid. The reaction typically involves the following steps:

Dissolution: Gallium metal is dissolved in concentrated nitric acid, producing gallium nitrate and nitrogen dioxide gas.

Crystallization: The resulting solution is then evaporated to obtain gallium nitrate crystals.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The process involves:

Raw Material Preparation: High-purity gallium metal is used as the starting material.

Reaction Control: The dissolution of gallium in nitric acid is monitored to maintain optimal temperature and concentration.

Purification: The resulting gallium nitrate solution is purified to remove impurities before crystallization and hydration.

化学反应分析

Types of Reactions: Gallium trinitrate hydrate undergoes various chemical reactions, including:

Oxidation: Gallium trinitrate can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced to gallium metal or other gallium compounds under specific conditions.

Substitution: Gallium trinitrate can participate in substitution reactions where nitrate ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Reactions often involve oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are commonly used.

Substitution: Ligands like chloride or sulfate ions can replace nitrate ions under appropriate conditions.

Major Products Formed:

Oxidation: Gallium oxide or gallium hydroxide.

Reduction: Elemental gallium or gallium sub-nitrides.

Substitution: Gallium chloride or gallium sulfate.

科学研究应用

Gallium trinitrate hydrate has a wide range of applications in scientific research:

相似化合物的比较

Gallium trinitrate hydrate can be compared with other similar compounds, such as:

Indium trinitrate hydrate: Similar in structure and properties but used more in optoelectronics.

Zinc nitrate hydrate: Commonly used in chemical synthesis and as a catalyst.

Cobalt nitrate hexahydrate: Used in the preparation of cobalt-based catalysts and pigments.

Uniqueness: this compound is unique due to its specific applications in semiconductor technology and its potential therapeutic uses in medicine. Its ability to form stable complexes with biological molecules sets it apart from other metal nitrates .

属性

IUPAC Name |

dinitrooxygallanyl nitrate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ga.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFORYDECCQDAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])O[Ga](O[N+](=O)[O-])O[N+](=O)[O-].O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaH2N3O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2681162.png)

![3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(3-methylphenyl)urea](/img/structure/B2681164.png)

![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one](/img/structure/B2681165.png)

![5-ethyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2681169.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681170.png)

![[3-(3,4-Dimethylphenyl)-1-adamantyl]methylamine](/img/structure/B2681171.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2681173.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(o-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2681176.png)

![2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2681177.png)